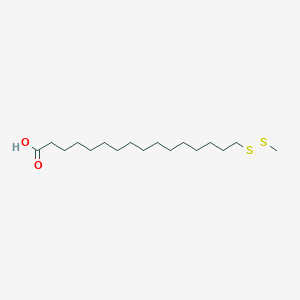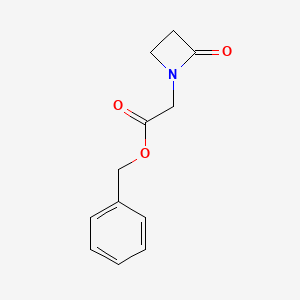![molecular formula C19H15N3 B14310525 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine CAS No. 112801-44-2](/img/structure/B14310525.png)
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine is a heterocyclic compound that features a fluorene core substituted with a pyridine ring and two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine typically involves the condensation of 9H-fluorene-2,7-diamine with pyridine-4-carboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to alterations in their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-[(Pyridin-3-YL)methylidene]-9H-fluorene-2,7-diamine
- 9-[(Pyridin-2-YL)methylidene]-9H-fluorene-2,7-diamine
- 9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diol
Uniqueness
9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
112801-44-2 |
|---|---|
Molekularformel |
C19H15N3 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
9-(pyridin-4-ylmethylidene)fluorene-2,7-diamine |
InChI |
InChI=1S/C19H15N3/c20-13-1-3-15-16-4-2-14(21)11-19(16)17(18(15)10-13)9-12-5-7-22-8-6-12/h1-11H,20-21H2 |
InChI-Schlüssel |
RHGATKODNOHKMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C(=CC3=CC=NC=C3)C4=C2C=CC(=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



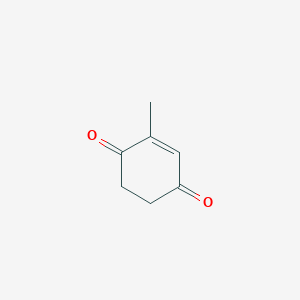
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

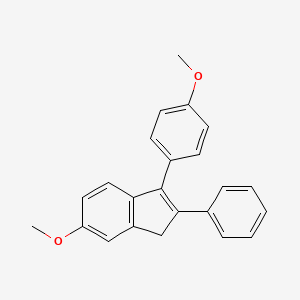
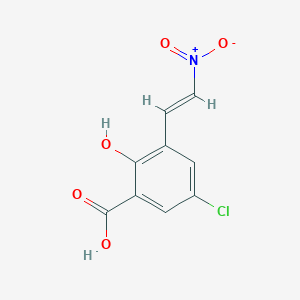

![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
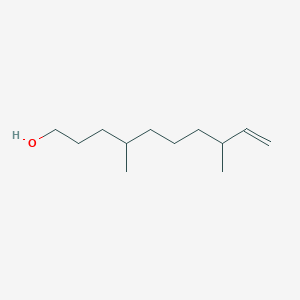

![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
